Superior FLT3 and c-Kit Potency Differentiates Dovitinib from Nintedanib and Pazopanib
In cell-free kinase assays, dovitinib dilactic acid inhibits FLT3 and c-Kit with IC50 values of 1 nM and 2 nM, respectively, making it a potent inhibitor of class III RTKs . This potency profile contrasts sharply with nintedanib, which has a different selectivity profile and is not primarily characterized by low-nanomolar FLT3/c-Kit inhibition . Pazopanib, while a multi-targeted inhibitor, is primarily characterized by its activity against VEGFR and PDGFR, with less potent activity against FLT3 [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | FLT3: 1 nM; c-Kit: 2 nM |
| Comparator Or Baseline | Nintedanib: Not primarily a potent FLT3/c-Kit inhibitor; Pazopanib: Lower potency against FLT3 (exact IC50 not reported as primary activity in reference materials) |
| Quantified Difference | Dovitinib exhibits single-digit nanomolar potency against FLT3 and c-Kit, a profile not shared by nintedanib or pazopanib. |
| Conditions | Cell-free kinase assay |
Why This Matters
For research focused on FLT3-driven malignancies (e.g., AML) or c-Kit-dependent models (e.g., mastocytosis, GIST), dovitinib offers a potency advantage not found in nintedanib or pazopanib.
- [1] PMC. Table 2. Targeted fibroblast growth factor receptor agents in clinical development. View Source
